(-)-4'-Methyltartranilic acid
Overview
Description
(-)-4’-Methyltartranilic acid is an organic compound that belongs to the class of aromatic acids It is characterized by the presence of a methyl group attached to the tartranilic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-4’-Methyltartranilic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as tartranilic acid and a methylating agent.
Methylation Reaction: The methylation of tartranilic acid is carried out using a methylating agent like methyl iodide or dimethyl sulfate under basic conditions. The reaction is typically conducted in an organic solvent such as acetone or methanol.
Purification: The resulting product is purified through recrystallization or chromatography to obtain pure (-)-4’-Methyltartranilic acid.
Industrial Production Methods: In an industrial setting, the production of (-)-4’-Methyltartranilic acid may involve large-scale methylation reactions using automated reactors and continuous flow processes. The use of efficient purification techniques, such as distillation and crystallization, ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (-)-4’-Methyltartranilic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The aromatic ring of (-)-4’-Methyltartranilic acid can undergo electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: (-)-4’-Methyltartranilic acid is used as a building block in organic synthesis, particularly in the preparation of complex aromatic compounds and pharmaceuticals.
Biology: In biological research, this compound is utilized as a precursor for the synthesis of bioactive molecules and as a probe in biochemical assays.
Industry: In the industrial sector, (-)-4’-Methyltartranilic acid is employed in the production of dyes, pigments, and specialty chemicals.
Mechanism of Action
The mechanism of action of (-)-4’-Methyltartranilic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its chemical structure and functional groups. The detailed molecular interactions and pathways are subject to ongoing research and may vary based on the specific application.
Comparison with Similar Compounds
Tartranilic Acid: The parent compound without the methyl group.
4’-Methoxy Tartranilic Acid: A derivative with a methoxy group instead of a methyl group.
4’-Ethyl Tartranilic Acid: A derivative with an ethyl group.
Uniqueness: (-)-4’-Methyltartranilic acid is unique due to the presence of the methyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic and research applications where methylation is desired.
Properties
IUPAC Name |
(2S,3S)-2,3-dihydroxy-4-(4-methylanilino)-4-oxobutanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c1-6-2-4-7(5-3-6)12-10(15)8(13)9(14)11(16)17/h2-5,8-9,13-14H,1H3,(H,12,15)(H,16,17)/t8-,9-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUPDOKFGWPFCPJ-IUCAKERBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(C(C(=O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)[C@H]([C@@H](C(=O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40942879 | |
Record name | 2,3-Dihydroxy-4-(4-methylanilino)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40942879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
206761-78-6 | |
Record name | 2,3-Dihydroxy-4-(4-methylanilino)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40942879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Dihydroxy-4-[(4-methylphenyl)amino]-4-oxobutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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